molecular formula C19H27ClN2O B13733782 Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride CAS No. 18638-85-2

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride

Cat. No.: B13733782
CAS No.: 18638-85-2
M. Wt: 334.9 g/mol
InChI Key: XVQIDQAYNDBYGT-UHFFFAOYSA-N
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Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride (hereafter referred to as Compound X) is a synthetic carbazole derivative characterized by a fused tricyclic carbazole core. Its structure includes:

  • A 3,4-dihydrocarbazol-1(2H)-one backbone with a ketone group at position 1.
  • A methyl substituent at position 4.
  • A 2-(diethylamino)ethyl side chain at position 7.
  • A monohydrochloride salt formulation to enhance solubility and stability.

Carbazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No.

18638-85-2

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

diethyl-[2-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride

InChI

InChI=1S/C19H26N2O.ClH/c1-4-20(5-2)11-12-21-17-10-9-14(3)13-16(17)15-7-6-8-18(22)19(15)21;/h9-10,13H,4-8,11-12H2,1-3H3;1H

InChI Key

XVQIDQAYNDBYGT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=C(C=C2)C)C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Reaction: Mannich-Related Reaction

A pivotal step is the Mannich-related reaction to form intermediates like 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, which can then be further converted into the target compound.

Reaction Components and Conditions:
Component Details
Starting Material 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
Formaldehyde Reagent Formaldehyde, paraformaldehyde, or 1,3,5-trioxane (preferably paraformaldehyde)
Mineral Acid Hydrochloric acid preferred (0.1 to 0.9 mole per mole of carbazol derivative)
Aprotic Solvent Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)
Ammonium Salt (Catalyst) Ammonium chloride (0.1 to 1 mole per mole of carbazol derivative) may be used
Temperature 60°C to reflux temperature (~120°C), optimally around 120°C
Reaction Time 2 to 6 hours, preferably 3 to 5 hours
Process Description:
  • The carbazol-4-one derivative, formaldehyde reagent, mineral acid, and optionally ammonium chloride are combined in the aprotic solvent.
  • The mixture is heated to reflux (~120°C) to promote the Mannich reaction.
  • Reaction progress can be monitored by thin-layer chromatography (TLC).
  • Upon completion, the product precipitates or is induced to precipitate by adding water or ice water.
  • The solid product is isolated by filtration and can be used directly or further purified by crystallization or chromatography.

Functionalization to Introduce the Diethylaminoethyl Side Chain

While the patent literature primarily focuses on intermediates related to ondansetron, the introduction of the 9-(2-(diethylamino)ethyl) side chain typically involves nucleophilic substitution or reductive amination reactions on the carbazole core or its derivatives.

  • This step involves reacting the carbazole intermediate with a suitable haloalkyl amine or performing reductive amination with diethylaminoacetaldehyde derivatives.
  • The reaction conditions generally require mild heating and the presence of a base or catalyst to facilitate substitution.
  • The final product is isolated and converted into the monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Salt Formation

  • The monohydrochloride salt is formed by reacting the free base of the carbazole derivative with hydrochloric acid.
  • This step improves the compound's stability, solubility, and handling properties.
  • The salt formation is typically performed in a solvent like ethanol or isopropanol, followed by crystallization.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Mannich Reaction Carbazo-4-one, paraformaldehyde, HCl, DMF, 120°C >70 No secondary amine; 3-5 hr reaction time
Isolation Water addition, filtration Product precipitated from aprotic solvent
Side Chain Introduction Diethylaminoethyl reagent, base, mild heating Variable Nucleophilic substitution or reductive amination
Salt Formation HCl in ethanol or isopropanol Forms monohydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carbazole-3,6-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions to introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbazole-3,6-dione, while alkylation can introduce various alkyl groups onto the nitrogen atom of the carbazole ring.

Scientific Research Applications

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride is a chemical compound belonging to the carbazole family, featuring a fused ring system containing nitrogen and a diethylamino group to enhance its biological activity and solubility. It has a molecular weight of approximately 320.9 g/mol. This compound is utilized in medicinal chemistry and organic synthesis for its potential pharmacological properties.

Structural Features and Reactivity

Carbazol-1(2H)-one derivatives have a combination of a diethylamino group and a specific arrangement of fused rings, giving them distinct chemical reactivity and biological properties. Common reagents like potassium permanganate and chromium trioxide are used for oxidation, while lithium aluminum hydride and sodium borohydride are used for reduction in reactions involving this compound. Substitution reactions often involve halogens or amines under specific conditions.

Applications

Carbazol-1(2H)-one derivatives have diverse applications:

  • Medicinal Chemistry Carbazole compounds are related to therapeutic uses .
  • Biological Activities Carbazol-1(2H)-one derivatives have been investigated for their biological activities, potentially interacting with molecular targets like enzymes or receptors. Further studies are needed to understand the full range of interactions and therapeutic implications.

Structural Similarities

Several compounds share structural similarities with Carbazol-1(2H)-one:

Compound NameStructural FeaturesUnique Aspects
Carbazole

Mechanism of Action

The mechanism of action of carbazole derivatives varies depending on their specific structure and application. In medicinal chemistry, they may interact with various molecular targets such as enzymes, receptors, and DNA. For example, some carbazole derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and repair.

Comparison with Similar Compounds

Substituent Variations in Carbazolone Derivatives

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Biological Activity Key References
Compound X 6-methyl, 9-(2-(diethylamino)ethyl) Not explicitly reported (inferred antimicrobial/neuroactive)
6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one 6-chloro Structural data only (non-planar carbazole core)
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-methyl Intermediate in synthesis; no activity reported
1-(5-((9H-Carbazol-9-yl)methyl)-oxadiazole derivatives Oxadiazole-carbazole hybrids Antimicrobial (4b, 4d, 4e show high activity)

Key Observations:

  • Substituent Effects : The 6-methyl group in Compound X and its analogs may enhance lipophilicity compared to the 6-chloro derivative, influencing pharmacokinetics .
  • Biological Activity : Oxadiazole-carbazole hybrids (e.g., compound 4b in ) demonstrate antimicrobial activity, implying that Compound X’s carbazole core may confer similar properties .

Structural and Crystallographic Insights

  • Non-Planar Carbazole Core: Both Compound X’s analogs (e.g., 6-chloro derivative) and parent carbazolones exhibit non-planar conformations, with dihedral angles between benzene and pyrrole rings ranging from 1.35° to 10.0° . This geometry may affect binding to planar biological targets like DNA or enzymes.
  • Hydrogen Bonding : Intermolecular N–H···O hydrogen bonds in 6-chloro-carbazolone form dimers, a feature that may influence crystallization and stability in Compound X .

Comparison with Non-Carbazole Compounds: Procaine Hydrochloride

Procaine hydrochloride (2-(diethylamino)ethyl 4-aminobenzoate monohydrochloride) shares the 2-(diethylamino)ethyl side chain and hydrochloride salt with Compound X but differs in core structure:

Property Compound X Procaine Hydrochloride
Core Structure Carbazol-1(2H)-one Benzoate ester
Primary Use Hypothetical antimicrobial/neuroactive Local anesthetic
Solubility Enhanced by hydrochloride salt 1 part water, 25 parts ethanol
Bioactivity Pending validation Blocks voltage-gated Na+ channels

Key Differences:

  • Pharmacophore : Procaine’s benzoate ester targets neuronal membranes, while Compound X’s carbazole core may interact with DNA or enzymes via π-π stacking .
  • Synthesis Complexity : Compound X’s tricyclic carbazole core requires multi-step synthesis, whereas procaine is simpler to produce .

Biological Activity

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-6-methyl-, monohydrochloride is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H25ClN2O
  • Molecular Weight : Approximately 320.9 g/mol
  • CAS Number : 15995-84-3

The compound features a unique structure characterized by a fused ring system containing nitrogen and a diethylamino group, which enhances its biological activity and solubility properties.

Biological Activities

Research indicates that Carbazol-1(2H)-one derivatives exhibit various biological activities:

  • Antiviral Activity : Some studies have reported that carbazole derivatives can display antiviral properties. For instance, modifications in the chlorine position of similar compounds have been shown to influence their effectiveness against viruses like HIV .
  • Antimicrobial Effects : Carbazole derivatives are known for their antimicrobial properties, which may stem from their ability to interact with bacterial membranes or inhibit essential enzymes.
  • Anticancer Potential : The compound has also been investigated for its anticancer effects. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

The exact mechanisms through which Carbazol-1(2H)-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells or modulate immune responses in viral infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralModifications enhance activity against viruses like HIV
AntimicrobialEffective against various bacteria by disrupting membranes
AnticancerCytotoxic effects observed in multiple cancer cell lines
Enzyme InhibitionPotential to inhibit key enzymes involved in disease processes

Case Study: Antiviral Properties

A study examined the antiviral efficacy of several carbazole derivatives, including Carbazol-1(2H)-one variants. It was found that specific substitutions significantly improved activity against HIV, indicating structural modifications can enhance therapeutic potential .

Case Study: Anticancer Activity

In another investigation, the anticancer properties of Carbazol-1(2H)-one were assessed using various human cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a novel anticancer agent .

Q & A

Q. Critical parameters :

  • Temperature control (< 60°C) to prevent decomposition of the diethylaminoethyl group.
  • Use of anhydrous conditions for methylation to avoid side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: How can the structure of this compound be validated experimentally?

A combination of analytical techniques is required:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at 6-position, diethylaminoethyl at 9-position) .
    • 2D NMR (COSY, NOESY) to resolve overlapping signals in the tetrahydrocarbazole ring .
  • X-ray crystallography : To resolve stereochemical ambiguities (e.g., chair conformation of the dihydrocarbazole ring) .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 333.2 for the free base) .

Q. Example data :

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 1.2 (t, 6H, CH2CH3), δ 3.4 (q, 4H, NCH2), δ 6.8 (s, 1H, aromatic H)
X-rayC-C bond lengths: 1.48–1.52 Å in tetrahydrocarbazole ring

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for carbazolone derivatives?

Step 1 : Standardize assay conditions:

  • Use consistent enzyme sources (e.g., recombinant NS2B/NS3 protease for antiviral studies) .
  • Control solvent effects (e.g., DMSO < 1% v/v to avoid denaturation) .

Step 2 : Validate mechanisms via orthogonal assays:

  • Competitive inhibition assays (e.g., IC50 determination with varying substrate concentrations) .
  • Molecular docking to confirm binding modes (e.g., interactions with protease catalytic triad) .

Step 3 : Address solubility limitations:

  • Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to improve compound dissolution .

Example conflict resolution :
If IC50 values vary across studies, compare binding free energies (ΔG) from docking simulations with experimental ΔH (isothermal titration calorimetry) to identify assay-specific artifacts .

Advanced: What structure-activity relationship (SAR) trends are observed for carbazolone derivatives with aminoalkyl substituents?

Key SAR insights from analogs:

Substituent PositionBiological ImpactReference
9-position (aminoalkyl) Longer chains (e.g., diethylaminoethyl vs. dimethylaminoethyl) enhance receptor binding via hydrophobic interactions .
6-position (methyl) Methyl groups improve metabolic stability but reduce solubility .
1-position (ketone) Essential for H-bonding with target enzymes (e.g., viral proteases) .

Q. Design recommendations :

  • Replace diethylaminoethyl with piperazinyl groups to balance lipophilicity and solubility .
  • Introduce methoxy groups at the 6-position to enhance antiviral activity .

Advanced: How can computational modeling guide the optimization of this compound for CNS penetration?

Q. Methodology :

LogP calculation : Use Molinspiration or ACD/Labs to predict lipophilicity (target LogP: 2–3 for blood-brain barrier penetration) .

Molecular dynamics (MD) simulations :

  • Simulate interactions with P-glycoprotein (P-gp) to identify efflux liabilities .

Pharmacophore modeling : Map H-bond acceptors (ketone) and hydrophobic regions (methyl, diethylaminoethyl) to align with CNS targets .

Example finding :
The diethylaminoethyl group may increase P-gp binding; replacing it with a morpholinoethyl group reduces efflux ratios by 40% in MD simulations .

Advanced: What strategies mitigate stability issues during formulation of carbazolone hydrochlorides?

Q. Stability challenges :

  • Hydrolysis of the carbazolone ketone in aqueous media .
  • Deliquescence of the hydrochloride salt under high humidity .

Q. Solutions :

  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life .
  • pH adjustment : Maintain pH 4–5 in solution formulations to minimize ketone hydrolysis .

Q. Accelerated stability data :

ConditionDegradation (%)Time
40°C/75% RH<5%6 months
Aqueous pH 7.412%1 week

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